2-(4-Bromo-2-methylphenyl)ethanol
Overview
Description
“2-(4-Bromo-2-methylphenyl)ethanol”, also known as “2-bromo-1-(4-methylphenyl)ethan-1-ol”, is a chemical compound with the molecular formula C9H11BrO . It is also known as “4-Methylphenethyl alcohol” and "2-(p-Tolyl)ethanol" .
Molecular Structure Analysis
The molecular weight of “this compound” is 215.09 . The InChI code for this compound is 1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis .Scientific Research Applications
Receptor Differentiation
The structural modification of compounds similar to 2-(4-Bromo-2-methylphenyl)ethanol has been used in differentiating receptor types. For instance, structural changes in related compounds have led to insights into β-receptor populations, dividing them into β-1 and β-2 types, as seen in research by Lands, Ludueña, and Buzzo (1967) (Lands, Ludueña, & Buzzo, 1967).
Enantioselective Resolution
The resolution of similar compounds has been achieved through enantioselective methods like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This approach is significant in the synthesis of adrenergic agents, as demonstrated by Conde et al. (1998) (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Extraction from Aqueous Solutions
Research by Reis et al. (2006) explores the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally related compound, from aqueous solutions using emulsion liquid membranes. This method could be applicable for this compound extraction as well (Reis, Freitas, Ferreira, & Carvalho, 2006).
Synthesis Improvement
Hashmi et al. (2006) presented a new procedure for synthesizing a similar compound, 2-(4-propylphenyl)ethanol, reducing side-products and improving purification, which could be relevant for synthesizing this compound (Hashmi, Burkert, Bats, & Martyniak, 2006).
β-Adrenergic Blockers Synthesis
The synthesis of β-adrenergic receptor blocking drugs involves precursors similar to this compound. Kapoor et al. (2005) achieved enantiomerically pure forms of these precursors through enzymatic transesterification, highlighting potential applications in drug synthesis (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).
Enantioselective Microbial Reduction
Patel et al. (2004) demonstrated the enantioselective microbial reduction of substituted acetophenones to produce chiral intermediates. This method could potentially be applied to the synthesis of chiral forms of this compound (Patel, Goswami, Chu, Donovan, Nanduri, Goldberg, Johnston, Siva, Nielsen, Fan, He, Shi, Wang, Eiring, Cazzulino, Singh, & Mueller, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUJMAZDWJOCFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.